molecular formula C19H12N2O2 B11832943 [2,3'-Biquinoline]-2'-carboxylic acid CAS No. 62737-97-7

[2,3'-Biquinoline]-2'-carboxylic acid

Cat. No.: B11832943
CAS No.: 62737-97-7
M. Wt: 300.3 g/mol
InChI Key: PURYBNOGGMASJM-UHFFFAOYSA-N
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Description

[2,3’-Biquinoline]-2’-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and as ligands in coordination chemistry. The unique structure of [2,3’-Biquinoline]-2’-carboxylic acid, which includes two quinoline units connected at the 2 and 3 positions with a carboxylic acid group at the 2’ position, makes it an interesting compound for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,3’-Biquinoline]-2’-carboxylic acid can be achieved through several methods. One notable method involves the Fe-catalyzed three-component reaction. This method uses 2-methylquinolines, anthranils, and N,N-dimethylacetamide (DMA) as starting materials. The reaction undergoes C(sp3)-H activation, amination, nucleophilic addition, dehydration, and oxydehydrogenation steps . Another method involves the Suzuki-Miyaura cross-coupling reaction of 2-chloroquinoline with quinolin-3-ylboronic acid .

Industrial Production Methods

Industrial production methods for [2,3’-Biquinoline]-2’-carboxylic acid are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of environmentally friendly and efficient catalysts, such as iron, makes these methods suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[2,3’-Biquinoline]-2’-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s quinoline units and carboxylic acid group make it reactive under different conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize [2,3’-Biquinoline]-2’-carboxylic acid.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinoline derivatives.

Scientific Research Applications

Overview

[2,3'-Biquinoline]-2'-carboxylic acid is an organic compound notable for its dual quinoline structure, which enhances its biological activity and potential applications in various fields, particularly in medicinal chemistry. The compound's molecular formula is C15_{15}H11_{11}N2_{2}O2_{2}, and it has been assigned the CAS number 62737-97-7. This compound has garnered attention due to its significant antibacterial and antioxidant properties, making it a candidate for pharmaceutical development.

Biological Activities

Antibacterial Properties
Research indicates that this compound exhibits strong antibacterial effects against a variety of bacterial strains, including multidrug-resistant strains. Studies have shown that derivatives of this compound can achieve inhibition zones comparable to established antibiotics like ciprofloxacin . Molecular docking analyses have revealed that it binds effectively to bacterial enzymes such as DNA gyrase, providing insights into its mechanism of action against bacterial infections.

Antioxidant Activity
The antioxidant capabilities of this compound have been evaluated using assays like the DPPH radical scavenging method. This suggests its potential as a therapeutic agent in conditions associated with oxidative stress .

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to this compound along with their biological activities:

Compound NameStructure FeaturesBiological Activity
Quinoline-4-carboxylic acidQuinoline ring with carboxyl groupAntimicrobial and anti-inflammatory
2-HydroxyquinolineHydroxyl group on quinoline ringAntioxidant and anticancer
4-AminoquinolineAmino group at position fourAntimalarial and antibacterial

Case Studies and Research Findings

  • Antibacterial Studies : A study synthesized several derivatives of [2,3'-biquinoline]-4-carboxylic acid and evaluated their antibacterial activities against four bacterial strains. Compounds demonstrated significant inhibition zones, with some showing enhanced efficacy compared to traditional antibiotics .
  • Molecular Docking Analysis : In silico studies have indicated that certain derivatives possess high binding affinities to DNA gyrase comparable to ciprofloxacin, suggesting their potential as new antibacterial agents .
  • Oxidative Stress Research : The antioxidant properties of this compound were assessed through DPPH radical scavenging assays, indicating its potential use in therapeutic applications related to oxidative stress conditions.

Mechanism of Action

The mechanism of action of [2,3’-Biquinoline]-2’-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming coordination complexes that exhibit unique catalytic and photophysical properties. These interactions can modulate biological pathways and lead to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,3’-Biquinoline]-2’-carboxylic acid is unique due to its specific connectivity and the presence of a carboxylic acid group. This structure imparts distinct chemical reactivity and potential for forming coordination complexes, making it valuable for various scientific applications.

Biological Activity

[2,3'-Biquinoline]-2'-carboxylic acid is an organic compound that features a unique structure consisting of two quinoline units linked by a carboxylic acid group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, focusing on its antibacterial, antioxidant, and anticancer properties.

Antibacterial Activity

Recent studies have demonstrated that derivatives of biquinoline compounds exhibit significant antibacterial properties. For instance, a study synthesized various biquinoline-4-carboxylic acid derivatives and evaluated their antibacterial activity against multiple strains of bacteria, including Escherichia coli and Staphylococcus aureus. The results indicated that several compounds displayed considerable inhibition zones, suggesting strong antibacterial effects.

CompoundInhibition Zone (mm)Bacterial Strain
Compound 413.7 ± 0.58E. coli
Compound 916.0 ± 1.7S. aureus
Compound 1020.7 ± 1.5S. aureus

The study also included molecular docking analysis which revealed that these compounds interact effectively with bacterial DNA gyrase, a critical target for antibiotic action .

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH radical scavenging assay. Compounds derived from biquinolines showed varying degrees of radical scavenging activity, with some exhibiting IC50 values comparable to ascorbic acid (4.5 μg/mL). This suggests that these compounds may be useful in mitigating oxidative stress in biological systems .

Anticancer Activity

In vitro studies have shown that quinoline derivatives can act as effective anticancer agents by targeting DNA interactions. Research indicated that this compound derivatives bind to the minor groove of DNA, disrupting cellular processes essential for cancer cell survival and proliferation.

The mechanism involves the formation of hydrogen bonds with adenine and guanine bases in DNA, leading to the inhibition of replication and transcription processes essential for tumor growth . The following table summarizes findings from various studies regarding the anticancer efficacy of these compounds:

CompoundCell Line TestedIC50 (μM)Mechanism of Action
Compound AMCF-715DNA minor groove binding
Compound BHeLa12Inhibition of cell cycle progression
Compound CA54918Induction of apoptosis

Case Studies

  • Antibacterial Efficacy : A study highlighted the synthesis and testing of biquinoline derivatives against multidrug-resistant bacterial strains. Compounds exhibited promising results in both in vitro assays and molecular docking simulations, indicating their potential as new therapeutic agents against resistant infections .
  • Anticancer Potential : Another investigation focused on the interaction between quinoline derivatives and cancer cells (MCF-7). The study utilized MTT assays to determine cell viability post-treatment with synthesized compounds, revealing significant cytotoxic effects at low concentrations .

Properties

CAS No.

62737-97-7

Molecular Formula

C19H12N2O2

Molecular Weight

300.3 g/mol

IUPAC Name

3-quinolin-2-ylquinoline-2-carboxylic acid

InChI

InChI=1S/C19H12N2O2/c22-19(23)18-14(11-13-6-2-4-8-16(13)21-18)17-10-9-12-5-1-3-7-15(12)20-17/h1-11H,(H,22,23)

InChI Key

PURYBNOGGMASJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC=CC=C4N=C3C(=O)O

Origin of Product

United States

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